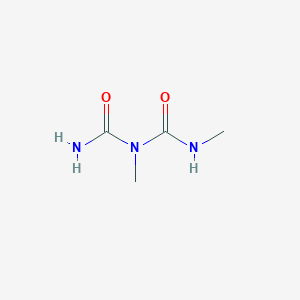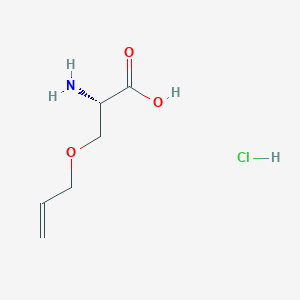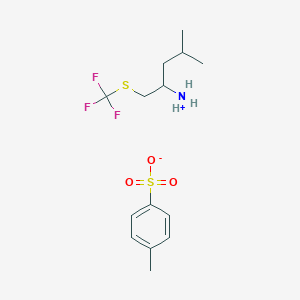
3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate is a unique chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its complex structure, which includes a trifluoromethylsulfanyl group, a butylammonium group, and a tosylate anion. Its unique properties make it a valuable reagent in organic synthesis and other scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate typically involves multiple steps. One common method includes the reaction of 3-methyl-1-trifluoromethylsulfanylmethyl-butylamine with p-toluenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tosylate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of iodide derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group is known to enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The butylammonium group provides solubility and facilitates the compound’s interaction with biological molecules. The tosylate anion acts as a leaving group in substitution reactions, enabling the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Methyl trifluoromethanesulfonate: Known for its use as a methylating agent in organic synthesis.
1-Butyl-3-methylimidazolium trifluoromethanesulfonate: An ionic liquid with applications in electrochemistry and materials science.
1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Another ionic liquid used in various chemical processes.
Uniqueness: 3-Methyl-1-trifluoromethylsulfanylmethyl-butylammonium tosylate stands out due to its unique combination of functional groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C14H22F3NO3S2 |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;[4-methyl-1-(trifluoromethylsulfanyl)pentan-2-yl]azanium |
InChI |
InChI=1S/C7H14F3NS.C7H8O3S/c1-5(2)3-6(11)4-12-7(8,9)10;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,3-4,11H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
SCUKCQARKNODSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)CC(CSC(F)(F)F)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



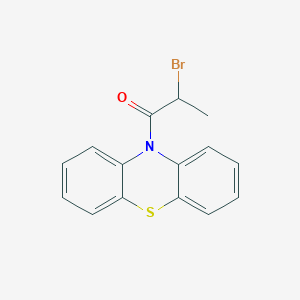
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B15096251.png)
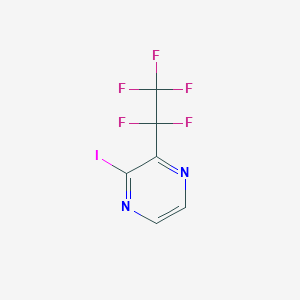
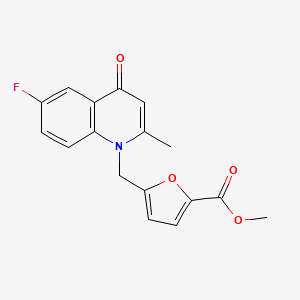

![2-[[2-(2,6-Diaminohexanoylamino)acetyl]amino]pentanedioic acid](/img/structure/B15096262.png)

![2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid](/img/structure/B15096277.png)
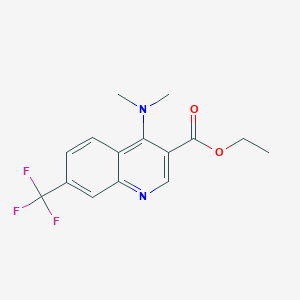
![3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B15096293.png)

